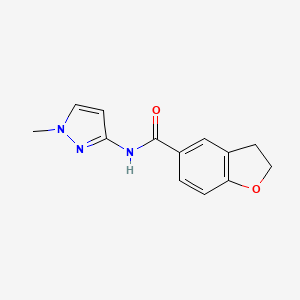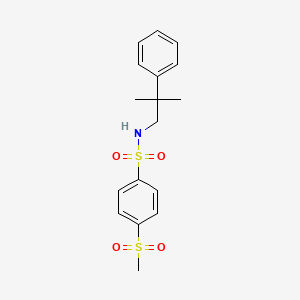![molecular formula C19H25NO2 B7526089 Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)
Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "CPM" and has been found to have promising properties that could lead to the development of new drugs and therapies. In
作用機序
CPM's mechanism of action involves binding to the sigma-1 receptor and modulating its activity. This receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium signaling and protein folding. CPM's binding to the sigma-1 receptor has been shown to increase the release of calcium from the endoplasmic reticulum, which can lead to various physiological effects.
Biochemical and Physiological Effects:
CPM has been found to have several biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models. It has also been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. CPM has been shown to have neuroprotective effects, protecting neurons from damage in animal models of stroke and Parkinson's disease. Additionally, CPM has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using CPM in lab experiments is its high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. Additionally, CPM has been shown to be relatively stable and non-toxic, making it a safe compound to work with. However, one limitation of using CPM is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving CPM. One area of interest is the development of drugs that target the sigma-1 receptor for the treatment of various diseases. CPM's high affinity for the receptor makes it a promising starting point for drug development. Additionally, further studies are needed to fully understand CPM's mechanism of action and its effects on various physiological processes. Finally, research is needed to optimize the synthesis method of CPM to make it more efficient and cost-effective for large-scale production.
In conclusion, Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is a promising compound with potential applications in medicinal chemistry. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a useful tool for studying the receptor's function and developing new drugs. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
合成法
The synthesis of CPM involves the reaction of cyclohex-3-en-1-ol with 4-[hydroxy(phenyl)methyl]piperidine in the presence of a catalyst. The resulting product is then treated with methanesulfonyl chloride to yield the final compound, CPM. This synthesis method has been optimized to produce high yields of pure CPM, making it a viable option for large-scale production.
科学的研究の応用
CPM has been studied extensively for its potential applications in medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This receptor has been implicated in several diseases, including Alzheimer's disease, depression, and schizophrenia. CPM's ability to bind to the sigma-1 receptor makes it a potential candidate for the development of drugs to treat these diseases.
特性
IUPAC Name |
cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1-5,7-8,16-18,21H,6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYHQBWOARGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7526018.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(3-methylphenyl)propan-1-one](/img/structure/B7526033.png)
![N-[1-(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7526043.png)
![(1,5-Dimethylpyrrol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7526049.png)

![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)

![4-[(3-Methylmorpholin-4-yl)methyl]benzamide](/img/structure/B7526076.png)



![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)